molecular formula C15H13ClO2 B14567839 (3-Chlorophenyl)(5-ethyl-2-hydroxyphenyl)methanone CAS No. 61466-85-1

(3-Chlorophenyl)(5-ethyl-2-hydroxyphenyl)methanone

Cat. No.: B14567839
CAS No.: 61466-85-1
M. Wt: 260.71 g/mol
InChI Key: VQSPPOBWGMJCIP-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(5-ethyl-2-hydroxyphenyl)methanone: is an organic compound that belongs to the class of benzophenones. Benzophenones are widely known for their applications in various fields, including pharmaceuticals, cosmetics, and as intermediates in organic synthesis. This compound features a chlorophenyl group and an ethyl-hydroxyphenyl group attached to a central methanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)(5-ethyl-2-hydroxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chlorobenzoyl chloride with 5-ethyl-2-hydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (3-Chlorophenyl)(5-ethyl-2-hydroxyphenyl)methanone can undergo oxidation to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed:

  • Oxidation can yield ketones or carboxylic acids.
  • Reduction can produce alcohols.
  • Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-Chlorophenyl)(5-ethyl-2-hydroxyphenyl)methanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound’s structural features make it a potential lead compound for the development of new therapeutic agents. It is investigated for its efficacy in treating bacterial infections and certain types of cancer.

Industry: In the industrial sector, this compound is used in the production of UV-absorbing agents and as a stabilizer in plastics and coatings.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(5-ethyl-2-hydroxyphenyl)methanone involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation.

Comparison with Similar Compounds

  • (4-Chlorophenyl)(4-hydroxyphenyl)methanone
  • (3-tert-Butyl-5-chloro-2-hydroxyphenyl)(phenyl)methanone
  • 2-Amino-2′-chloro-5-nitrobenzophenone

Comparison:

  • (4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar in structure but differs in the position of the hydroxyl and chlorine groups, which can affect its reactivity and biological activity.
  • (3-tert-Butyl-5-chloro-2-hydroxyphenyl)(phenyl)methanone: Contains a tert-butyl group, which can influence its steric properties and interactions with biological targets.
  • 2-Amino-2′-chloro-5-nitrobenzophenone: Features an amino and nitro group, making it more polar and potentially more reactive in certain chemical reactions.

The unique combination of the chlorophenyl and ethyl-hydroxyphenyl groups in (3-Chlorophenyl)(5-ethyl-2-hydroxyphenyl)methanone provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61466-85-1

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

(3-chlorophenyl)-(5-ethyl-2-hydroxyphenyl)methanone

InChI

InChI=1S/C15H13ClO2/c1-2-10-6-7-14(17)13(8-10)15(18)11-4-3-5-12(16)9-11/h3-9,17H,2H2,1H3

InChI Key

VQSPPOBWGMJCIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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